Gpr52 antagonist E7 is a Gpr52 antagonist. It reduces mutant HTT levels and rescues Huntington’s disease-associated phenotypes in cellular and mouse models.
Related Compounds
Isodeoxyelephantopin
Compound Description: Isodeoxyelephantopin is a sesquiterpene lactone found in Elephantopus scaber L. It exhibits potent antitumor activity in vitro, showing significant inhibitory effects on the proliferation of various cancer cell lines, including SMMC-7721 (human hepatoma) [, , ], Hela (human cervical cancer) [, ], and Caco-2 (human colorectal adenocarcinoma) [, ]. It induces apoptosis in Hela cells, as evidenced by morphological changes and DNA fragmentation []. Isodeoxyelephantopin also demonstrates strong inhibitory effects on lung cancer cell proliferation [].
Relevance: Isodeoxyelephantopin is a structural isomer of Scabertopin, both belonging to the germacranolide class of sesquiterpene lactones found in Elephantopus scaber []. They share a similar skeleton but differ in the stereochemistry at the C2 position []. Studies have shown that both compounds exhibit significant antitumor activity in vitro [, , ].
Deoxyelephantopin
Compound Description: Deoxyelephantopin is another prominent sesquiterpene lactone isolated from Elephantopus scaber [, , , , ]. It exhibits potent antitumor activity both in vitro and in vivo. Deoxyelephantopin effectively inhibits the growth of various cancer cell lines, including SMMC-7721, Caco-2, and HeLa []. Notably, it induces apoptosis in HeLa cells and demonstrates significant in vivo antitumor activity in murine tumor models []. Similar to Isodeoxyelephantopin, it also shows strong inhibitory effects on lung cancer cell proliferation [].
Relevance: Deoxyelephantopin is structurally similar to Scabertopin, both being germacranolide-type sesquiterpene lactones found in Elephantopus scaber [, , , , ]. They share the same core structure but differ in the functional groups attached to the lactone ring []. Studies highlight their comparable antitumor properties, suggesting a possible structure-activity relationship [].
Isoscabertopin
Compound Description: Isoscabertopin is a sesquiterpene lactone isolated from Elephantopus scaber [, , , ]. It displays notable antitumor activity, particularly against lung cancer cells, exhibiting over 80% inhibition rates at a concentration of 10 μmol·L−1 []. This inhibitory activity surpasses that of the commonly used chemotherapeutic drug, paclitaxel [].
Relevance: Isoscabertopin is a stereoisomer of Scabertopin, both being germacranolide-type sesquiterpene lactones isolated from Elephantopus scaber [, , , ]. They possess identical molecular formulas and connectivity but differ in the spatial arrangement of atoms, specifically at the C2 position []. Research indicates that both compounds exhibit significant antitumor activity, suggesting the importance of stereochemistry in their biological activities [, ].
Scaberol C
Compound Description: Scaberol C is a germacrane-type sesquiterpene lactone found in Elephantopus scaber []. It serves as a valuable starting material for the semisynthetic production of diverse germacrane-type sesquiterpene lactone analogs with enhanced antitumor properties [].
Relevance: Scaberol C is a structurally related compound to Scabertopin, both belonging to the germacrane class of sesquiterpene lactones present in Elephantopus scaber []. While Scaberol C itself might not possess potent antitumor activity, its structural similarity to Scabertopin makes it a crucial precursor for developing novel antitumor agents with improved efficacy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Histrelin is an oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, 1-benzyl-D-histidyl, leucyl, arginyl, and N-ethylprolinamide residues joined in sequence. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant (particularly as the diacetate salt) for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist. Histrelin is a gonadotropin-releasing hormone (GnRH) agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses. This drug is a synthetic analog of naturally occurring GnRH with a higher potency. Histrelin implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing histrelin acetate that need to be replaced every 52 weeks. Initially, histrelin implants were developed to reduce testosterone to castration levels in patients with advanced prostate cancer. The Vantas product was approved by the FDA in October 2004 for the palliative treatment of this condition. Vantas was later discontinued by Endo Pharmaceuticals Inc. on September 21, 2021. GnRH agonists are the first line of treatment for children with central precocious puberty (CPP) due to their capacity to reduce LH levels and the concentration of sex steroids. As the product Supprelin LA, histrelin is indicated for the treatment of CPP in children (approved by the FDA in May 2007). Histrelin is a Gonadotropin Releasing Hormone Receptor Agonist. The mechanism of action of histrelin is as a Gonadotropin Releasing Hormone Receptor Agonist. Histrelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of production of testosterone (in men) and estrogen (in women) and is used predominantly to treat advanced prostate cancer. Histrelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury. Histrelin Acetate is the acetate salt form of histrelin, a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production. Histrelin is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production. Histrelin Acetate can cause developmental toxicity according to state or federal government labeling requirements. See also: Histrelin Acetate (has salt form).
HI TOPK 032 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK), blocking phosphorylation of the substrate histone H2AX with an IC50 value of ~2 µM and providing complete inhibition at 5 µM. It also inhibits checkpoint kinase 1 (Chk1; IC50 = 9.6 µM). In addition, HI TOPK 032 inhibits MEK1, achieving 40% inhibition at 5 µM, but it does not alter the activities of ERK1, JNK1, or p38 MAPK at 2 µM. HI TOPK 032 decreases the growth of colon cancer and glioma initiating cells in vitro and suppresses tumor growth in vivo. HI-TOPK-032 is a potent and selective TOPK inhibitor. In vitro, HI-TOPK-032 strongly suppressed TOPK kinase activity but had little effect on extracellular signal–regulated kinase 1 (ERK1), c-jun—NH2—kinase 1, or p38 kinase activities. HI-TOPK-032 also inhibited anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation as well as increasing colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP. In vivo, administration of HI-TOPK-032 suppressed tumor growth in a colon cancer xenograft model. HI-TOPK-032 may be further developed as a potential therapeutic against colorectal cancer. The serine-threonine mitogen-activated protein kinase kinase family member T-LAK cell–originated protein kinase (TOPK/PBK) is heavily involved in tumor development, cancer growth, apoptosis, and inflammation ( Cancer Res; 72; 3060–8.).